![molecular formula C23H23N3O2S B2371456 2-(4-methylbenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941926-54-1](/img/structure/B2371456.png)

2-(4-methylbenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-methylbenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide” is also known as KY-05009 . It is a Traf2- and Nck-interacting kinase (TNIK) inhibitor that inhibits the epithelial-to-mesenchymal transition (EMT) in cancer cells . It prevents the proliferation induced by interleukin-6 and promotes cell death by blocking Wnt signaling in multiple myeloma (MM) cells . KY-05009 is a novel aminothiazole, which possesses anti-cancer activity in human colorectal cancer cells .

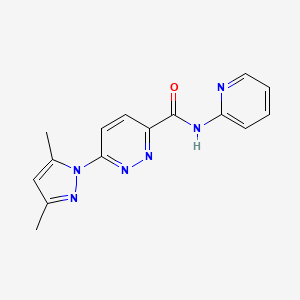

Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Aplicaciones Científicas De Investigación

Antioxidant Activity

Thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties . Some of the synthesized compounds have shown potent antioxidant activity, which can be beneficial in preventing or slowing the damage to cells caused by free radicals .

Anti-inflammatory Activity

Thiazoles have been found to have anti-inflammatory properties . A series of arylaminothiazoles and arylidene/5-aryl-2-furfurylidene hydrazinothiazoles were synthesized and evaluated for their antibacterial and anti-inflammatory activities .

Antimicrobial Activity

Thiazoles have been found to have antimicrobial properties . They have been used in the synthesis of various antimicrobial drugs, such as sulfathiazole .

Antifungal Activity

Thiazoles have been used in the synthesis of antifungal drugs, such as Abafungin . They have been found to have potent antifungal properties .

Antiviral Activity

Thiazoles have been used in the synthesis of antiretroviral drugs, such as Ritonavir . They have been found to have potent antiviral properties .

Antitumor or Cytotoxic Activity

Thiazoles have been found to have antitumor or cytotoxic properties . They have been used in the synthesis of antineoplastic drugs, such as Tiazofurin .

Neuroprotective Activity

Thiazoles have been found to have neuroprotective properties . They have been used in the synthesis of drugs that protect neurons from injury or degeneration .

Diuretic Activity

Thiazoles have been found to have diuretic properties . They have been used in the synthesis of drugs that increase the amount of water and salt expelled from the body as urine .

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . In particular, aminothiazoles have been found to inhibit Traf2- and Nck-interacting kinase (TNIK), which plays a role in the Wnt signaling pathway .

Mode of Action

It’s known that thiazole derivatives can interact with their targets in various ways, depending on the specific derivative and target . For instance, aminothiazoles can inhibit TNIK by binding in the hinge region of the kinase .

Biochemical Pathways

Thiazole derivatives have been found to affect various pathways, including the wnt, nf-κb, fak-src-paxillin-related focal adhesion, and map kinases (erk and jnk) signaling pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been found to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Direcciones Futuras

Continuing efforts to identify and validate potential therapeutic targets associated with EMT, such as TNIK, provide new and improved therapies for treating and/or preventing EMT-based disorders, such as cancer metastasis and fibrosis . The efficacy of KY-05009 to inhibit EMT in cancer cells has been validated, indicating its potential for future therapeutic applications .

Propiedades

IUPAC Name |

2-[(4-methylbenzoyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2S/c1-15-7-9-17(10-8-15)21(27)26-23-25-20-18(11-12-19(20)29-23)22(28)24-14-13-16-5-3-2-4-6-16/h2-10,18H,11-14H2,1H3,(H,24,28)(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERXCXWKTSIJTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2371378.png)

![Ethyl 4-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2371386.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2371389.png)

![Ethyl 3-oxo-4-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2371392.png)

![methyl 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2371393.png)

![1-(4-Ethylphenyl)-4-[1-(methylethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2371394.png)